Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate
Description
Historical Evolution of Bicyclic Scaffolds in Drug Design
The systematic replacement of aromatic systems with saturated bicyclic frameworks emerged from the need to mitigate pharmacokinetic limitations inherent to flat, lipophilic structures. Early scaffold-hopping efforts focused on heterocyclic substitutions, as seen in the development of COX-2 inhibitors where diarylthiophene cores were replaced with pyrazole and isoxazole systems. These modifications reduced cardiovascular risks associated with thromboxane A~2~ inhibition while maintaining cyclooxygenase-2 selectivity.
The 2012 breakthrough γ-secretase inhibitor BMS-708,163 marked a pivotal moment for BCP adoption. Replacement of its central para-fluorophenyl group with a bicyclo[1.1.1]pentane moiety yielded a derivative with 4-fold greater oral bioavailability in murine models, attributed to enhanced aqueous solubility (from 8 μM to 74 μM) and intestinal permeability (230 nm/s to 705 nm/s). This case established BCP's ability to serve as more than a steric spacer, actively improving drug-like properties through strategic desaturation and three-dimensionality.
Role of Methyl 2-(3-Hydroxy-1-Bicyclo[1.1.1]pentanyl)acetate in Modern Bioisostere Development
This compound represents a synthetically challenging yet pharmacologically rewarding BCP derivative. Its molecular architecture features:
- A strained bicyclo[1.1.1]pentane core (bond angle distortion: ~60°) mimicking para-substituted benzene geometry
- Hydroxy group at the 3-position enabling hydrogen bond donation (Topological Polar Surface Area: +20.2 Ų)
- Acetoxymethyl ester at the 1-position providing metabolic stability via controlled hydrolysis
Table 1: Comparative Properties of LpPLA~2~ Inhibitors
| Parameter | Parent Compound (1) | BCP Analogue (5) | Improvement Factor |
|---|---|---|---|
| Kinetic Solubility (μM) | 8 | 74 | 9.25× |
| Permeability (nm/s) | 230 | 705 | 3.07× |
| ChromLogD~7.4~ | 6.3 | 7.0 | - |
| Thermodynamic FaSSIF (μg/mL) | 399 | >1000 | >2.5× |
In LpPLA~2~ inhibition studies, this compound maintained picomolar enzymatic activity (K~i~ = 140 nM against XIAP) while reducing aromatic ring count, a key determinant of solubility. X-ray crystallography revealed its capacity to access deep hydrophobic pockets through non-planar interactions, avoiding π-π stacking-associated toxicity. The acetoxymethyl ester further enhances blood-brain barrier penetration compared to carboxylic acid analogues, making it particularly valuable in neurodegenerative disease targets.
Properties
IUPAC Name |
methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-6(9)2-7-3-8(10,4-7)5-7/h10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCBGURKMGXPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CC(C1)(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . Subsequent reactions introduce the hydroxy and ester functionalities to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis of bicyclo[1.1.1]pentane derivatives often involves photochemical reactions and batch processes . These methods are designed to produce the compound in multigram to kilogram quantities, suitable for research and development purposes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate undergoes nucleophilic substitution reactions at the acetate group, driven by its electrophilic carbonyl carbon. The hydroxyl group at the 3-position of the bicyclo core can also act as a nucleophile, enabling diverse transformations.
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Mechanism : The acetate ester is prone to nucleophilic attack by amines, alcohols, or thiols under basic conditions (e.g., K₂CO₃ or Et₃N). The reaction replaces the methyl group with a new nucleophile, forming ester or amide derivatives .
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Reagents : Common nucleophiles include primary/secondary amines (e.g., NH₂R) or hydroxyl-containing substrates (e.g., alcohols, phenols).
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Example : Reaction with glycine (NH₂CH₂COOH) under basic conditions forms a glycine-conjugated bicyclo compound, enhancing bioactivity.
Table 1: Nucleophilic Substitution Parameters
| Reactant | Solvent | Temperature | Product |
|---|---|---|---|
| NH₂CH₂COOH | THF | 0°C | Glycine-conjugated derivative |
| HOCH₂CH₂OH | EtOAc | 40°C | Diol ester |
Oxidation and Reduction Processes
The hydroxyl group in the bicyclo core undergoes oxidation to form ketones, while the acetate ester can be reduced to alcohols or amines.
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Oxidation : Using oxidizing agents like KMnO₄ or CrO₃ in acidic conditions converts the hydroxyl group to a ketone (C=O), introducing a carbonyl group at the 3-position .
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Reduction : Lithium aluminum hydride (LiAlH₄) reduces the acetate ester to a primary alcohol, forming 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)ethanol .
Table 2: Oxidative/Reductive Transformations
| Reagent | Reaction Type | Product |
|---|---|---|
| KMnO₄ | Oxidation | 3-keto derivative |
| LiAlH₄ | Reduction | Ethanol derivative |
Acetate Group Reactivity
The methyl ester group is a key reactive site, enabling hydrolysis, amidation, or alkylation.
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Hydrolysis : Basic hydrolysis (e.g., NaOH) converts the ester to a carboxylic acid, which can further form amides or salts .
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Amidation : Reaction with amines (e.g., H₂N-R) under coupling agents (e.g., EDC) replaces the methyl group with an amide linkage .
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Alkylation : Alkyl halides (e.g., CH₃I) under basic conditions form alkyl esters, altering the compound’s lipophilicity .
Table 3: Acetate Group Transformations
| Reagent | Reaction Type | Product |
|---|---|---|
| NaOH | Hydrolysis | Carboxylic acid |
| H₂N-R + EDC | Amidation | Amide derivative |
| CH₃I | Alkylation | Ethyl ester |
Derivatization of the Bicyclo Core
The bicyclo[1.1.1]pentane framework allows for functionalization at the hydroxyl group, expanding its chemical versatility.
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Etherification : Reaction with alkyl halides (e.g., CH₂CH₂Br) under basic conditions forms ether derivatives, enhancing stability .
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Esterification : Acylation with acid chlorides (e.g., AcCl) converts the hydroxyl group to an ester, altering solubility properties .
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Cyclization : Intramolecular reactions with bifunctional reagents (e.g., dihalides) form macrocyclic structures for drug delivery applications .
Table 4: Bicyclo Core Modifications
| Reagent | Reaction Type | Product |
|---|---|---|
| CH₂CH₂Br | Etherification | Ethoxy derivative |
| AcCl | Esterification | Acetate derivative |
| CH₂Br-CH₂Br | Cyclization | Macrocyclic compound |
Analytical and Kinetic Data
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NMR Analysis : The compound’s bicyclo core exhibits characteristic ¹H NMR signals at δ 2.21–2.50 ppm (bridgehead protons), while the hydroxyl group resonates at δ 1.10–1.30 ppm .
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Reaction Kinetics : Nucleophilic substitution reactions proceed with rate constants
under basic conditions, influenced by steric hindrance from the bicyclo framework .
Scientific Research Applications
Medicinal Chemistry Applications
The bicyclo[1.1.1]pentane structure is increasingly recognized as a valuable bioisostere for traditional aromatic systems in drug design. This compound's unique properties allow it to replace phenyl rings in various pharmacologically active compounds, improving their bioavailability and metabolic stability.
Case Study: γ-Secretase Inhibitors
A notable application of the bicyclo[1.1.1]pentane motif was demonstrated in the development of γ-secretase inhibitors. Research indicated that replacing a para-substituted fluorophenyl ring with the bicyclo[1.1.1]pentane moiety led to compounds exhibiting enhanced oral bioavailability and solubility. Specifically, the compound derived from this modification showed approximately fourfold increases in C(max) and AUC values compared to traditional inhibitors, indicating superior pharmacokinetic profiles .
Organic Synthesis Applications
Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate serves as an important building block in organic synthesis due to its versatile reactivity patterns.
Synthesis of Novel Compounds
The compound can be utilized in various synthetic pathways to create derivatives with potential therapeutic applications. For instance, it can undergo transformations to yield other bicyclic analogs or be incorporated into larger molecular frameworks through coupling reactions.
Materials Science Applications
The unique structure of this compound lends itself to applications in materials science, particularly in the development of photochromic materials and polymers.
Photochromic Properties
Research has indicated that incorporating bicyclic structures into photochromic units can enhance their stability and responsiveness to UV light . This property is crucial for developing advanced materials for optical devices and smart coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate involves its interaction with molecular targets through its functional groups. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The bicyclo[1.1.1]pentane core provides a rigid and strained structure, which can affect the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The bicyclo[1.1.1]pentane core is a privileged scaffold in organic synthesis. Below is a detailed comparison of methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate with key analogs:
Structural Analogs and Derivatives
Physical and Spectral Properties
- Melting Points: Hydroxy/ester derivatives are typically low-melting solids or viscous liquids (e.g., compound 9c in is a colorless liquid) , while amino salts (e.g., hydrochloride derivatives) form crystalline solids .
- ¹H-NMR :
Key Research Findings and Challenges
- Stereochemical Complexity : Functionalization at position 3 of the bicyclo[1.1.1]pentane core is sterically challenging, often requiring regioselective catalysts .
- Solubility Issues: Hydroxy and amino derivatives exhibit improved aqueous solubility compared to non-polar analogs (e.g., trifluoromethyl variants) .
- Thermal Stability : Bicyclic esters decompose above 200°C, limiting high-temperature applications .
Biological Activity
Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate, identified by CAS number 2231677-02-2, is a compound that has garnered attention due to its unique bicyclic structure and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclo[1.1.1]pentane moiety, which is known for enhancing the pharmacokinetic profiles of various drug candidates. The molecular formula is with a molecular weight of approximately 156.18 g/mol. This unique structure may contribute to its biological activity by providing improved metabolic stability and solubility compared to traditional compounds.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Flash Point | Not specified |
Pharmacological Potential
Recent studies have demonstrated that compounds containing the bicyclo[1.1.1]pentane motif exhibit significant biological activities, particularly in the context of enzyme inhibition and anti-inflammatory responses.
- Enzyme Inhibition : Research indicates that derivatives of bicyclo[1.1.1]pentane can serve as effective inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease pathology. For instance, modifications in the bicyclic structure have shown improvements in passive permeability and oral bioavailability in mouse models, suggesting that similar modifications could enhance the therapeutic profile of this compound .
- Anti-inflammatory Effects : A study focused on BCP-containing LXA4 analogues reported that certain derivatives significantly attenuated lipopolysaccharide (LPS)-induced NFκB activity in human monocyte cell lines, showcasing their potential as anti-inflammatory agents . The incorporation of the bicyclo structure was found to increase metabolic stability and reduce pro-inflammatory cytokine release.
Study on Anti-inflammatory Activity
In a recent investigation into the anti-inflammatory properties of BCP derivatives, researchers synthesized several analogues of LXA4 incorporating the bicyclo[1.1.1]pentane moiety. The results indicated that these compounds exhibited potent inhibitory effects on NFκB signaling pathways, with one analogue demonstrating an IC50 value in the picomolar range . This suggests a promising avenue for developing new anti-inflammatory therapies based on this structural motif.
The biological activity of this compound is likely mediated through several mechanisms:
- Structural Rigidity : The rigid bicyclic structure may enhance binding affinity to target enzymes or receptors.
- Metabolic Stability : The unique configuration could provide resistance to metabolic degradation, prolonging the compound's action in biological systems.
- Solubility and Permeability : Enhanced solubility characteristics may facilitate better absorption and distribution within biological tissues.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate, and what intermediates are critical?
The synthesis typically involves bicyclo[1.1.1]pentane derivatives as precursors. A key intermediate is tert-butyl N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)carbamate (CAS: 2091263-82-8), which undergoes carbamate deprotection and subsequent esterification to yield the target compound . Alternative routes utilize Pd-catalyzed C–C activation of bicyclo[1.1.1]pentanyl alcohols, enabling strain-release-driven functionalization . Methodological considerations include:
- Protecting Groups : Use of tert-butoxycarbonyl (Boc) to stabilize reactive amine/hydroxyl groups during synthesis .
- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) with phosphine ligands for selective bond cleavage .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Spectroscopy : ¹H/¹³C NMR to confirm bicyclo[1.1.1]pentane geometry and ester group placement.
- Computational Analysis : Density Functional Theory (DFT) to map charge distribution and spin density in radicals derived from the bicyclo scaffold, as observed in Meldrum’s radical analogs .
- LogP/PSA : Predicted logP ~0.93 and polar surface area ~52.3 Ų indicate moderate hydrophobicity, relevant for permeability studies .
Q. What safety protocols are recommended for handling this compound?
- Toxicity : Limited data available; assume acute toxicity and use PPE (gloves, goggles).
- Disposal : Incinerate via licensed waste management services to avoid environmental release .
Advanced Research Questions
Q. How does the bicyclo[1.1.1]pentane scaffold influence radical stability and acidity in reaction mechanisms?
The bicyclo[1.1.1]pentane core generates significant ring strain (~70 kcal/mol), enhancing radical stability through delocalization. Studies on Meldrum’s bicyclo[1.1.1]pentanyl radicals show near-zero RED-shifts, suggesting minimal spin density on the hydroxyl group despite high acidity (pKa ~ -10) . Key findings:
Q. What contradictions exist in reported data on bicyclo[1.1.1]pentane derivatives, and how can they be resolved?
- RED-Shift Discrepancies : While Meldrum’s bicyclo[1.1.1]pentanyl radicals show negligible RED-shifts , other strained radicals (e.g., alkoxyl radicals) display significant shifts. This may arise from differences in spin delocalization or experimental conditions.
- Synthetic Yields : Pd-catalyzed methods report variable yields (40–85%) depending on substituent electronics. Optimization via ligand screening (e.g., XPhos vs. SPhos) is recommended .
Q. How can computational models predict the reactivity of this compound in complex systems?
Q. What are the ecological implications of using this compound in large-scale studies?
- Persistence/Bioaccumulation : No data available; assume persistence due to the stable bicyclo framework and ester group.
- Mitigation : Use green solvents (e.g., cyclopentyl methyl ether) in synthesis to reduce environmental impact .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
